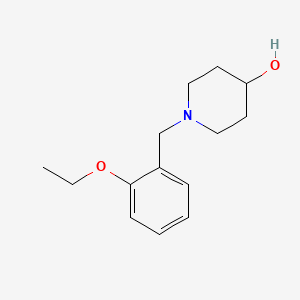

1-(2-Ethoxybenzyl)piperidin-4-ol

Description

1-(2-Ethoxybenzyl)piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a 2-ethoxybenzyl substituent attached to the nitrogen atom. The ethoxybenzyl group consists of a benzyl moiety substituted with an ethoxy (-OCH₂CH₃) group at the ortho position. This structural motif is significant in medicinal chemistry, as piperidine derivatives are widely explored for their pharmacological properties, including antimicrobial, antiviral, and enzyme inhibitory activities.

Properties

IUPAC Name |

1-[(2-ethoxyphenyl)methyl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-2-17-14-6-4-3-5-12(14)11-15-9-7-13(16)8-10-15/h3-6,13,16H,2,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTISEPZHEFMIQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CN2CCC(CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Ethoxybenzyl)piperidin-4-ol typically involves the following steps:

Starting Materials: The synthesis begins with 2-ethoxybenzyl chloride and piperidin-4-ol.

Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

Industrial Production: For large-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Ethoxybenzyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Scientific Research Applications

1-(2-Ethoxybenzyl)piperidin-4-ol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is used in studies related to receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxybenzyl)piperidin-4-ol involves its interaction with specific molecular targets:

Molecular Targets: The compound binds to receptors or enzymes, altering their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors.

Pathways Involved: By modulating receptor activity, the compound can influence various signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Comparison with Similar Piperidin-4-ol Derivatives

The pharmacological and physicochemical properties of piperidin-4-ol derivatives are highly dependent on their substituents. Below is a detailed comparison with structurally related compounds from the literature:

Structural and Functional Analogues

P4MP4 (1-[(Piperidin-4-yl)methyl]piperidin-4-ol)

- Substituent : A piperidin-4-ylmethyl group attached to the nitrogen.

- Activity: Inhibits Neisseria meningitidis adhesion to host cells by disrupting type IV pilus (T4P) function, resembling phenothiazines in mechanism .

RB-005 (1-(4-Octylphenethyl)piperidin-4-ol)

- Substituent : A 4-octylphenethyl group (lipophilic aromatic chain).

- Activity : Selective sphingosine kinase 1 (SK1) inhibitor with 15-fold selectivity over SK2. SK1 is implicated in cancer and inflammatory diseases .

- Key Finding : Structural optimization of the phenethyl chain enhances SK1 binding affinity, demonstrating how lipophilic substituents influence enzyme selectivity.

PIPD1 (4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)piperidin-4-ol)

- Substituent : A 4-chloro-3-(trifluoromethyl)phenyl group and 2-methylbenzyl group.

- Activity : Inhibits Mycobacterium tuberculosis by targeting MmpL3, a membrane transporter critical for mycolic acid biosynthesis .

- Key Finding : PIPD1’s bulky aromatic substituents enhance antimycobacterial activity, though its mode of action in M. tuberculosis remains under investigation.

Z3777013540 (1-(5-(6-Fluoro-1H-indol-2-yl)pyrimidin-2-yl)piperidin-4-ol)

- Substituent : A pyrimidine-indole hybrid substituent.

- Activity : Shows promise as a positron emission tomography (PET) tracer for tauopathies due to brain penetrance predicted by CNS MPO and BBB scoring .

- Key Finding : Heterocyclic substituents improve blood-brain barrier permeability, a critical factor for neurodegenerative disease therapeutics.

4-(4-Chlorophenyl)-4-hydroxypiperidine

- Substituent : A 4-chlorophenyl group directly attached to the piperidine ring.

- Application : Intermediate in synthesizing haloperidol (antipsychotic) and loperamide (antidiarrheal) .

- Key Finding : The chlorophenyl group enhances binding to dopamine receptors, underscoring the role of halogenated aromatics in neuropharmacology.

Data Table: Comparative Analysis of Piperidin-4-ol Derivatives

Key Structural Insights

- Aromatic Substituents : Ethoxybenzyl (in the target compound), chlorophenyl, and trifluoromethylphenyl groups enhance lipophilicity and receptor binding. For example, PIPD1’s trifluoromethyl group improves membrane interaction critical for MmpL3 inhibition .

- Hydrophilic vs. Lipophilic Groups : RB-005’s 4-octylphenethyl chain increases SK1 selectivity by occupying hydrophobic enzyme pockets , whereas Z3777013540’s pyrimidine-indole substituent balances solubility and brain penetrance .

- Halogenation : Chlorine in 4-(4-chlorophenyl)-4-hydroxypiperidine enhances dopamine receptor affinity, a feature exploited in antipsychotic drugs .

Biological Activity

1-(2-Ethoxybenzyl)piperidin-4-ol is a piperidine derivative that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure suggests possible interactions with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

- Molecular Formula : C14H19NO2

- Molecular Weight : 233.31 g/mol

- CAS Number : 414892-35-6

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that compounds with similar piperidine structures often exhibit diverse pharmacological effects, including:

- Anticancer Activity : Some studies suggest that piperidine derivatives can induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of certain key enzymes or receptors involved in cell proliferation .

- Cognitive Enhancement : The compound may also influence neurotransmitter systems, particularly those related to acetylcholine, which are crucial for memory and learning processes. This is particularly relevant in the context of Alzheimer's disease therapy, where inhibitors of acetylcholinesterase (AChE) are sought after .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

- Anticancer Properties : A study examined the cytotoxic effects of various piperidine derivatives, including this compound, on FaDu hypopharyngeal tumor cells. The results indicated that this compound exhibited significant cytotoxicity and induced apoptosis, outperforming some standard chemotherapeutic agents like bleomycin .

- Cognitive Function Enhancement : In a preclinical model investigating Alzheimer's disease, derivatives similar to this compound showed promising results in inhibiting AChE activity. This suggests potential utility in enhancing cognitive functions and managing symptoms associated with neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.